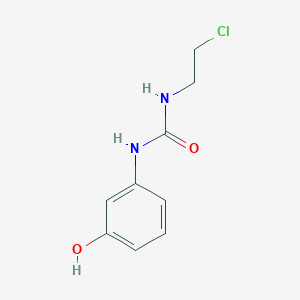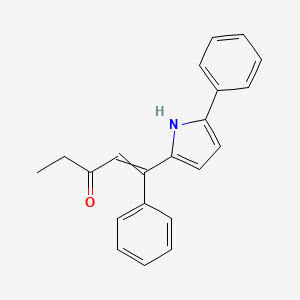![molecular formula C26H27N3 B12531819 1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene CAS No. 834912-25-3](/img/structure/B12531819.png)
1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to an octene chain and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene typically involves a multi-step process. One common route includes the following steps:
Formation of the Octene Chain: The octene chain can be synthesized through a series of reactions starting from simpler alkenes or alkynes.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts alkylation reaction, where the octene chain reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Introduction of the Azide Group: The azide group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by an azide ion.
Industrial Production Methods
Industrial production of 1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the azide group.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.
Reduction Products: Aminated derivatives.
Substitution Products: Compounds with new functional groups replacing the azide group.
Scientific Research Applications
1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Employed in bioconjugation reactions to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications, including drug development and materials science. The azide group acts as a reactive site, allowing the compound to form covalent bonds with other molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1-(4-Aminophenyl)oct-1-ene-1,2-diyl]dibenzene: Similar structure but with an amine group instead of an azide group.
1,1’-[1-(4-Hydroxyphenyl)oct-1-ene-1,2-diyl]dibenzene: Contains a hydroxyl group instead of an azide group.
1,1’-[1-(4-Methylphenyl)oct-1-ene-1,2-diyl]dibenzene: Features a methyl group in place of the azide group.
Uniqueness
1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in click chemistry. This makes it particularly valuable in fields requiring precise molecular modifications, such as drug development and materials science.
Properties
CAS No. |
834912-25-3 |
|---|---|
Molecular Formula |
C26H27N3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-azido-4-(1,2-diphenyloct-1-enyl)benzene |
InChI |
InChI=1S/C26H27N3/c1-2-3-4-11-16-25(21-12-7-5-8-13-21)26(22-14-9-6-10-15-22)23-17-19-24(20-18-23)28-29-27/h5-10,12-15,17-20H,2-4,11,16H2,1H3 |
InChI Key |
HWZZULRTBCKGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


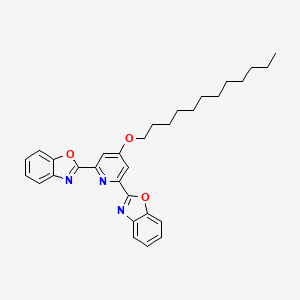
![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
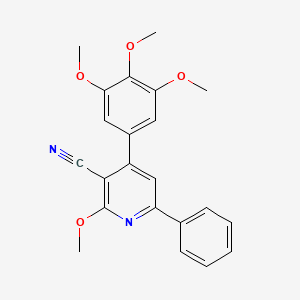

![Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-](/img/structure/B12531784.png)
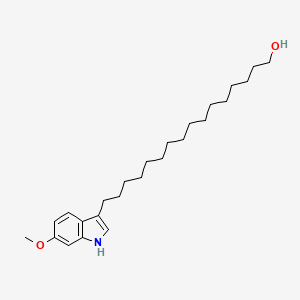
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)
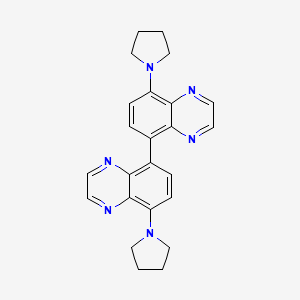

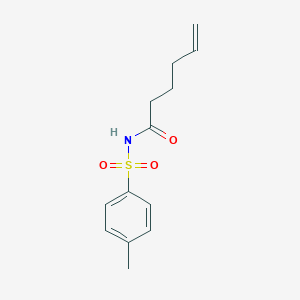
![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)
